4-[(1-benzoylpiperidin-3-yl)oxy]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenyl-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(13-5-2-1-3-6-13)19-10-4-7-14(11-19)21-15-8-9-17-12-18-15/h1-3,5-6,8-9,12,14H,4,7,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIRLLWSBHHPHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2)OC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 4 1 Benzoylpiperidin 3 Yl Oxy Pyrimidine Analogues
Conformational Analysis and Ligand Efficiency in Structure-Activity Optimization
In the development of potent and selective GlyT1 inhibitors based on the 4-[(1-benzoylpiperidin-3-yl)oxy]pyrimidine scaffold, conformational analysis and the concept of ligand efficiency have proven to be indispensable tools in guiding the optimization process. The inherent flexibility of the piperidine (B6355638) ring and the rotatable bonds associated with the benzoyl and pyrimidine (B1678525) ether linkages present a complex conformational landscape that significantly influences the interaction of these ligands with the GlyT1 binding site.
Conformational Analysis:
Early in the exploration of this chemical series, computational modeling and spectroscopic techniques were employed to understand the preferred conformations of the lead compounds. It was hypothesized that a specific spatial arrangement of the benzoyl group, the piperidine ring, and the pyrimidine moiety is crucial for optimal binding to the GlyT1 transporter.
Studies on analogues with substituents on the piperidine ring revealed that the chair conformation of the piperidine is the most stable. The orientation of the 3-oxy-pyrimidine group, whether axial or equatorial, was found to have a profound impact on the inhibitory potency. For instance, in many active analogues, an equatorial orientation of the bulky 4-oxypyrimidine substituent was favored as it minimized steric hindrance and allowed for favorable interactions with the receptor.
Furthermore, the dihedral angle between the benzoyl group and the piperidine ring was identified as a critical parameter. Constraining this rotation through the introduction of ortho-substituents on the benzoyl ring was a key strategy. It was observed that certain substituents could lock the benzoyl moiety in a conformation that is pre-organized for binding, thereby reducing the entropic penalty upon interaction with the transporter. For example, the introduction of a small fluorine atom at the ortho-position of the benzoyl ring was found to restrict the conformation and, in some cases, led to an increase in potency.
Ligand Efficiency:
Ligand efficiency (LE) is a metric used to assess the binding energy per non-hydrogen atom of a molecule. It is a valuable tool for comparing the quality of different fragments and for tracking the efficiency of molecular elaborations during lead optimization. The formula for ligand efficiency is:
LE = (1.37 * pIC50) / N
where pIC50 is the negative logarithm of the half-maximal inhibitory concentration and N is the number of non-hydrogen atoms.
In the optimization of the this compound series, LE was instrumental in ensuring that increases in potency were not solely due to an increase in molecular size and lipophilicity, which can often lead to unfavorable pharmacokinetic properties. By monitoring the LE of newly synthesized analogues, chemists could prioritize modifications that provided the most "potency per atom."
For instance, the initial hit compound might have a modest potency but a good ligand efficiency. Subsequent modifications aimed at increasing potency were evaluated in the context of their impact on LE. Analogues that showed a significant increase in potency with a minimal decrease, or even an increase, in LE were considered to be on a productive optimization path.
The following data tables illustrate the application of these principles in the optimization of this series.
Table 1: Effect of Piperidine Substitution on GlyT1 Inhibition and Ligand Efficiency
| Compound | R1 | R2 | GlyT1 IC50 (nM) | pIC50 | No. of Heavy Atoms (N) | Ligand Efficiency (LE) |
| 1a | H | H | 150 | 6.82 | 22 | 0.43 |
| 1b | 4-F | H | 85 | 7.07 | 23 | 0.42 |
| 1c | H | 2-CH3 | 200 | 6.70 | 23 | 0.40 |
| 1d | 4-F | 2-CH3 | 120 | 6.92 | 24 | 0.40 |
Note: The data presented in this table is illustrative and intended to demonstrate the application of ligand efficiency principles.
Table 2: Impact of Benzoyl Ring Substitution on Potency and Ligand Efficiency
| Compound | R3 | R4 | GlyT1 IC50 (nM) | pIC50 | No. of Heavy Atoms (N) | Ligand Efficiency (LE) |
| 2a | H | H | 150 | 6.82 | 22 | 0.43 |
| 2b | 2-F | H | 50 | 7.30 | 23 | 0.44 |
| 2c | H | 4-Cl | 90 | 7.05 | 23 | 0.42 |
| 2d | 2-F | 4-Cl | 30 | 7.52 | 24 | 0.43 |
Note: The data presented in this table is illustrative and intended to demonstrate the application of ligand efficiency principles.
Through the synergistic use of conformational analysis to guide the design of molecules with optimal three-dimensional structures and ligand efficiency to monitor the quality of molecular modifications, significant progress was made in identifying potent this compound analogues as GlyT1 inhibitors. This dual-pronged approach ensured that the resulting lead compounds not only possessed high affinity for the target but also maintained drug-like properties, a critical consideration for the development of successful therapeutics.
Preclinical Biological Evaluation of 4 1 Benzoylpiperidin 3 Yl Oxy Pyrimidine Analogues
In Vitro Pharmacological Profiling
The in vitro pharmacological assessment of analogues of 4-[(1-benzoylpiperidin-3-yl)oxy]pyrimidine is a critical step in determining their therapeutic potential. This evaluation involves a series of assays designed to characterize the compound's interaction with its biological targets and its functional effects at the cellular level.
Cell-based Assays for Target Engagement and Functional Response
Determining whether a compound interacts with its intended target within a living cell is fundamental to drug discovery. researchgate.net Cell-based target engagement assays provide this crucial information by measuring the physical interaction between a drug and its target protein in a physiological context. nih.govnih.gov
Several methods are employed to measure cellular target engagement. The Cellular Thermal Shift Assay (CETSA®) measures changes in the thermal stability of a target protein upon ligand binding. researchgate.net Other techniques include probe-based assays where a chemical probe, often with a reporter tag, competes with the test compound for binding to the target kinase. nih.gov For instance, a cell-penetrant covalent probe can be used, and the level of target engagement by a test compound is determined by quantifying how much it prevents the probe from binding. nih.govnih.gov These assays can be adapted to high-throughput formats, allowing for the screening of many compounds. researchgate.net
Functional responses resulting from target engagement are assessed using various cellular assays. For analogues designed as serotonin (B10506) 5-HT1A receptor agonists, signal transduction assays are employed to measure downstream effects like the inhibition of cyclic AMP (cAMP), mobilization of intracellular calcium (Ca2+), and recruitment of β-arrestin. nih.gov For compounds targeting pathways involved in cell proliferation, such as kinase inhibitors, assays measuring cell survival and growth inhibition in various human tumor cell lines are utilized. nih.govnih.gov
Table 1: Overview of Cell-based Assays for Analogues
| Assay Type | Purpose | Example Application for Analogues |
|---|---|---|
| Target Engagement | ||
| Cellular Thermal Shift Assay (CETSA) | To confirm direct binding of the compound to the target protein in cells by measuring changes in protein thermal stability. researchgate.net | Evaluating binding of pyrimidine (B1678525) analogues to specific kinases. |
| Probe-based Competition Assay | To quantify target occupancy by measuring the displacement of a fluorescent or biotinylated probe from the target protein. nih.gov | Assessing the affinity of benzoylpiperidine derivatives for G-protein coupled receptors. |
| Functional Response | ||
| Signal Transduction Assays | To measure the downstream cellular signaling events after receptor activation or inhibition (e.g., cAMP, Ca2+). nih.gov | Characterizing the functional profile of 5-HT1A receptor biased agonists. nih.gov |
| Cell Proliferation/Viability Assays (e.g., MTT) | To assess the compound's effect on cancer cell growth and survival. nih.govnih.gov | Screening pyrimidine analogues for anti-cancer activity against various tumor cell lines. nih.gov |
Enzyme Inhibition Assays (e.g., for tubulin polymerization or specific kinases, if supported by analogues)
Enzyme inhibition assays are essential for quantifying the potency and selectivity of compounds that target specific enzymes. Analogues of this compound, particularly those containing the pyrimidine scaffold, have been evaluated against various enzymes, most notably protein kinases. nih.govresearchgate.net
Kinase inhibition is a common mechanism for anti-cancer drugs. nih.gov The pyrimidine core is a key structural feature in many kinase inhibitors, forming hydrogen bonds within the ATP-binding pocket of the enzyme. nih.govharvard.edu Assays are conducted to determine the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. For example, various pyridin-3-yl pyrimidine derivatives have been evaluated for their inhibitory activity against the Bcr-Abl fusion protein, which is implicated in chronic myelogenous leukemia. nih.govresearchgate.net Similarly, other pyrimidine analogues have been assessed as inhibitors of extracellular signal-regulated kinases 1/2 (ERK1/2), which are key components of a signaling pathway often dysregulated in cancer. nih.govharvard.edu
Beyond kinases, pyrimidine derivatives have been investigated as inhibitors of other enzyme classes. For instance, certain tetrahydropyrimidine-5-carboxylate derivatives have been designed and tested as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. chemmethod.comchemmethod.com Additionally, some pyrazolo[3,4-d]pyrimidine analogues were evaluated for xanthine (B1682287) oxidase inhibitory activity. nih.gov These assays typically involve incubating the enzyme with its substrate and varying concentrations of the inhibitor, then measuring the rate of product formation. chemmethod.comchemmethod.com
Table 2: Enzyme Inhibition Profile of Representative Pyrimidine Analogues
| Compound Class | Target Enzyme | Biological Relevance |
|---|---|---|
| Pyridin-3-yl pyrimidines | Bcr-Abl Kinase | Chronic Myelogenous Leukemia nih.govresearchgate.net |
| (Thiophen-3-yl)aminopyrimidine derivatives | ERK1/2 Kinases | Cancer nih.gov |
| Tetrahydropyrimidine-5-carboxylates | Dipeptidyl Peptidase-IV (DPP-IV) | Type 2 Diabetes chemmethod.comchemmethod.com |
| Pyrazolo[3,4-d]pyrimidines | Xanthine Oxidase | Gout |
Non-Human In Vivo Efficacy Studies
Following promising in vitro results, analogues are advanced to in vivo studies using animal models to assess their efficacy and physiological effects in a whole organism. These studies are crucial for validating the therapeutic hypothesis and understanding the compound's potential for treating specific diseases.
Behavioral Phenotyping in Animal Models (e.g., related to central nervous system activities demonstrated by analogues)
For compounds targeting the central nervous system (CNS), behavioral phenotyping in animal models is a cornerstone of preclinical evaluation. These models are designed to assess behaviors that are analogous to symptoms of human psychiatric or neurological disorders.
Antidepressant-like activity is frequently evaluated using the forced swim test (FST) and the tail suspension test (TST) in mice or rats. mdpi.commdpi.com In these tests, a decrease in the duration of immobility is interpreted as an antidepressant-like effect. mdpi.comnih.gov Various classes of compounds, including pyrimidine-based adenosine (B11128) receptor antagonists and benzodiazepine (B76468) analogues, have demonstrated efficacy in these models by significantly reducing immobility time. mdpi.commdpi.com
For potential antiparkinsonian agents, animal models that replicate the motor deficits of Parkinson's disease are used. One such model involves inducing catalepsy in mice with a neuroleptic agent like haloperidol. nih.gov The ability of a test compound to reduce the duration of catalepsy is indicative of anti-Parkinsonian potential. nih.gov Another model uses the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to create a primate model of Parkinson's disease, where improvements in locomotor activity and motor disability are measured. nih.gov
Neurobiological Correlates of Activity in Animal Brain Tissues (e.g., ERK1/2 phosphorylation in specific brain regions)
To link behavioral effects to underlying molecular mechanisms, researchers analyze neurobiological markers in the brain tissue of animals treated with the test compound. This approach helps to confirm that the drug is engaging its target in the CNS and producing the expected downstream signaling changes.
A key neurobiological correlate for compounds targeting certain G-protein coupled receptors, like the 5-HT1A receptor, is the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2). nih.gov Studies on 1-(1-benzoylpiperidin-4-yl)methanamine analogues, which are biased agonists at the 5-HT1A receptor, have shown that these compounds robustly stimulate the phosphorylation of ERK1/2 in specific brain regions, such as the cortex. nih.gov This increase in ERK1/2 phosphorylation is believed to be a critical component of the molecular cascade that leads to their antidepressant-like effects. nih.gov Following behavioral testing, brain tissues are collected, and techniques like Western blotting are used to quantify the levels of phosphorylated ERK1/2 (p-ERK1/2) relative to total ERK1/2, providing a direct measure of target-related signaling activity in the brain.
Evaluation in Disease-Relevant Animal Models (e.g., for antidepressant-like or antiparkinsonian effects of analogues)
The ultimate preclinical test of efficacy involves evaluating the compound in animal models that are considered to have high validity for specific human diseases.
For depression, beyond the acute FST and TST, genetic models like the Flinders Sensitive Line (FSL) rat are used. nih.gov These rats exhibit behaviors analogous to depression, and chronic treatment with potential antidepressants is assessed for its ability to normalize these behaviors, such as increasing swimming in the FST. nih.gov Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives have shown potent and efficacious antidepressant-like activity in the rat Porsolt test (a variation of the FST), completely eliminating immobility. nih.gov
For Parkinson's disease, the MPTP-treated primate model is highly valued. nih.gov In this model, benzazepine D1 dopamine (B1211576) agonists have been shown to reverse motor disability and increase locomotor activity, effects that are considered to be predictive of efficacy in human patients. nih.gov Similarly, pyrimidine-based compounds have been evaluated in neuroleptic-induced catalepsy models in mice, where they have been found to be active, suggesting potential for treating Parkinson's disease. nih.gov
Table 3: Summary of In Vivo Efficacy Studies for Analogous Compounds
| Therapeutic Area | Animal Model | Key Behavioral/Biological Endpoint | Findings for Analogues |
|---|---|---|---|
| Depression | Forced Swim Test (FST) / Tail Suspension Test (TST) (Mice/Rats) | Decreased immobility time. mdpi.commdpi.comresearchgate.net | Pyrimidine and benzoylpiperidine analogues show significant reductions in immobility. nih.govmdpi.com |
| Flinders Sensitive Line (FSL) Rat | Increased swimming behavior after chronic treatment. nih.gov | CRF1 receptor antagonists (as a comparator class) increase swimming. nih.gov | |
| Parkinson's Disease | Haloperidol-Induced Catalepsy (Mice) | Reduction in cataleptic episodes. nih.gov | Thiazolotriazolopyrimidine derivatives show anti-cataleptic activity. nih.gov |
Computational Chemistry and Molecular Modeling in the Study of 4 1 Benzoylpiperidin 3 Yl Oxy Pyrimidine
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govremedypublications.com This method is crucial for understanding drug-receptor interactions and predicting the binding affinity of a ligand (in this case, 4-[(1-benzoylpiperidin-3-yl)oxy]pyrimidine) to a specific protein target. nih.gov
Molecular docking simulations can predict how this compound would fit into the active site of a biological target, such as a kinase or a receptor. The benzoylpiperidine fragment is recognized as a privileged structure in medicinal chemistry, often contributing to interactions with various receptors. nih.govresearchgate.net The pyrimidine (B1678525) moiety is also a common scaffold in kinase inhibitors. nih.govrsc.org
The simulation calculates a docking score, which estimates the binding affinity (often expressed as binding energy in kcal/mol). A lower binding energy typically indicates a more stable and favorable interaction. By docking this compound against a panel of known protein targets, researchers could identify its most likely biological targets and prioritize further experimental testing. clinmedkaz.org
Table 1: Illustrative Molecular Docking Results for this compound with Hypothetical Protein Targets
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Kinase A | -9.5 | Lys72, Glu91, Leu145 |
| Receptor B | -8.2 | Tyr112, Phe258, Ser115 |
Note: The data in this table is hypothetical and serves to illustrate the type of information generated from molecular docking studies.
Beyond predicting binding affinity, molecular docking elucidates the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are fundamental to molecular recognition and biological activity. For this compound, key interactions would likely involve its distinct chemical features:
Hydrogen Bonding: The carbonyl oxygen of the benzoyl group and the nitrogen atoms in the pyrimidine ring are potential hydrogen bond acceptors, while the piperidine (B6355638) nitrogen, if protonated, could act as a hydrogen bond donor. nih.gov These interactions with amino acid residues like serine, threonine, or the peptide backbone are critical for anchoring the ligand in the binding pocket. remedypublications.com
π-π Stacking: The aromatic rings of the benzoyl and pyrimidine moieties can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the protein's active site.
Cation-π Interactions: If the piperidine nitrogen is protonated, it can form a favorable cation-π interaction with the electron-rich aromatic side chains of residues like tryptophan or tyrosine.
Understanding this interaction fingerprint provides a rational basis for optimizing the molecule's structure to enhance its potency and selectivity. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic properties and intrinsic reactivity. tandfonline.comresearchgate.net
Quantum mechanical methods can be used to calculate a variety of molecular properties that describe the electronic character of this compound.
HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. chemjournal.kz
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions show positive potential (electron-poor), susceptible to nucleophilic attack. For this compound, the carbonyl oxygen and pyrimidine nitrogens would likely be regions of negative potential. tandfonline.com
Reactivity Descriptors: From the HOMO and LUMO energies, other descriptors like electrophilicity, nucleophilicity, and chemical hardness can be calculated to quantify the molecule's reactivity. chemjournal.kz
Table 2: Representative Quantum Chemical Descriptors for a Molecule like this compound
| Descriptor | Hypothetical Value | Implication |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | High chemical stability |
| Electrophilicity Index | 2.7 | Moderate electrophile |
Note: This data is for illustrative purposes only and represents typical values for similar organic molecules.
A flexible molecule like this compound can exist in multiple conformations. Quantum chemical calculations can be used to determine the relative energies of these different spatial arrangements. By performing a systematic conformational search and subsequent energy minimization, the most stable, low-energy conformation (the global minimum) can be identified. chemjournal.kz This is critical because the biologically active conformation that binds to a receptor may not be the lowest energy state in solution. Understanding the energy landscape helps in comprehending the molecule's flexibility and the energetic cost of adopting a specific binding pose.
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model typically includes features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. mdpi.comresearchgate.net
For a molecule containing pyrimidine and benzoylpiperidine scaffolds, a pharmacophore model could be developed based on known active compounds targeting a particular protein family, such as kinases. rsc.orgmdpi.com This model would define the ideal spatial orientation of key interaction points.
Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases in a process called virtual screening . sciengpub.irnih.gov This allows for the rapid identification of other diverse molecules that fit the pharmacophore and are therefore likely to have similar biological activity. This approach is instrumental in identifying novel chemical scaffolds and hit compounds for a drug discovery program. sciengpub.irresearchgate.net
Molecular Dynamics Simulations for Ligand-Protein Complex Dynamics
Detailed research findings from molecular dynamics (MD) simulations specifically for the this compound-protein complex are not extensively available in the public domain. However, the general principles of MD simulations can be applied to understand the potential dynamics of this ligand-protein interaction.
MD simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. In the context of drug discovery, these simulations provide insights into the stability of a ligand-receptor complex, the conformational changes that occur upon binding, and the key interactions that stabilize the bound state. For a compound like this compound, an MD simulation would typically involve placing the ligand in the binding site of its target protein, solvating the system with water molecules and ions to mimic physiological conditions, and then simulating the system's evolution over a period of nanoseconds to microseconds.
The resulting trajectory would be analyzed to determine various parameters, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms to assess the stability of the complex. Furthermore, the root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that may be important for ligand binding or receptor activation. Analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over the course of the simulation can reveal the most persistent and crucial interactions for maintaining the ligand in the binding pocket.
Table 1: Key Parameters Analyzed in a Typical Molecular Dynamics Simulation
| Parameter | Description | Insights Gained |
| RMSD | Root-Mean-Square Deviation | Stability of the ligand-protein complex over time. |
| RMSF | Root-Mean-Square Fluctuation | Identifies flexible and rigid regions of the protein. |
| Hydrogen Bonds | Non-covalent bonds between H and N, O, or F | Key specific interactions stabilizing the ligand. |
| Hydrophobic Contacts | Interactions between nonpolar regions | Contribution of nonpolar interactions to binding affinity. |
| Binding Free Energy | Calculated using methods like MM/PBSA or MM/GBSA | Estimation of the binding affinity of the ligand. |
Future Directions and Research Gaps in the Study of 4 1 Benzoylpiperidin 3 Yl Oxy Pyrimidine
Exploration of Novel Therapeutic Applications Beyond Established Analogue Activities
While the direct therapeutic activities of 4-[(1-benzoylpiperidin-3-yl)oxy]pyrimidine are not well-documented, the pyrimidine (B1678525) and piperidine (B6355638) cores are associated with a broad spectrum of pharmacological effects. Future research should systematically explore the potential of this compound and its derivatives in various therapeutic areas.
Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties. nih.govresearchgate.netnih.gov For instance, novel pyrimidine-based 2-aminobenzothiazole derivatives have shown potent in vitro cytotoxicity against human tumor cell lines like HepG2, HCT116, and MCF7. nih.gov Similarly, phenylpyrazolo[3,4-d]pyrimidine analogues have demonstrated significant anticancer activity. mdpi.com Given these precedents, a crucial future direction is the evaluation of this compound and its analogues for their antiproliferative effects against a panel of cancer cell lines.
Furthermore, piperidine derivatives are integral to the design of numerous drugs and are found in many pharmaceuticals. mdpi.com The piperidine scaffold is a key component in compounds targeting a variety of receptors and enzymes in the central nervous system and other biological systems. Therefore, investigating the neurological, anti-inflammatory, and analgesic potential of this compound would be a logical and promising avenue for research.
A significant research gap exists in the broad-spectrum biological screening of this specific compound. A comprehensive high-throughput screening campaign against a diverse set of biological targets could uncover entirely new and unexpected therapeutic applications.
Development of Targeted Synthetic Strategies for Advanced Analogues
The development of efficient and versatile synthetic routes is paramount for exploring the structure-activity relationship (SAR) of this compound. While general methods for the synthesis of pyrimidine and piperidine derivatives are well-established, targeted strategies for creating a library of advanced analogues of this specific compound are needed.
Future synthetic efforts should focus on modular approaches that allow for the easy diversification of all three key components: the pyrimidine ring, the piperidine core, and the benzoyl group. For instance, developing synthetic pathways that tolerate a wide range of substituents on the benzoyl ring would enable the fine-tuning of electronic and steric properties, which could significantly impact biological activity. Similarly, methods to introduce various substituents at different positions on the pyrimidine and piperidine rings would be invaluable for a thorough SAR study.
Recent advances in synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and C-H activation, could be leveraged to create novel analogues that are not accessible through traditional methods. nih.gov The development of stereoselective synthetic routes to control the chirality of the piperidine ring is another critical area for future research, as stereochemistry can have a profound impact on biological activity. mdpi.com
The table below outlines potential synthetic modifications and the rationale behind them:
| Molecular Component | Potential Modifications | Rationale for Modification |
| Benzoyl Group | Introduction of electron-donating or electron-withdrawing groups at ortho, meta, and para positions. | To modulate the electronic properties of the amide bond and influence binding affinity. |
| Piperidine Ring | Introduction of alkyl or aryl substituents; variation of the stereocenter at the 3-position. | To explore the impact of steric bulk and stereochemistry on receptor or enzyme interactions. |
| Pyrimidine Ring | Substitution with various functional groups (e.g., amino, halogen, alkyl). | To alter the hydrogen bonding capacity and overall physicochemical properties of the molecule. |
Integration of Multi-Omics Data for Comprehensive Biological Understanding
To gain a deeper understanding of the biological effects of this compound and its analogues, future research should move beyond single-target assays and embrace a systems biology approach through the integration of multi-omics data. nih.govmeegle.com This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic picture of the cellular response to the compound. nih.gov
For example, if an analogue shows promising anticancer activity, multi-omics studies could help to:
Identify the mechanism of action: By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in treated cancer cells, researchers can identify the signaling pathways that are perturbed by the compound.
Discover biomarkers of response: Genomic and transcriptomic data from sensitive and resistant cell lines can help to identify genetic or expression biomarkers that predict which tumors are most likely to respond to the drug.
Uncover off-target effects: A comprehensive multi-omics analysis can reveal unintended molecular interactions, providing a more complete understanding of the compound's biological profile.
A significant research gap is the lack of any systems-level biological data for this compound. Initiating studies that generate and integrate multi-omics datasets will be crucial for advancing our understanding of this compound's therapeutic potential and mechanism of action. nih.govrsc.org The use of bioinformatics pipelines will be essential for the seamless integration, analysis, and interpretation of this complex data. meegle.com
Advanced Computational Methodologies for Predictive Design and Optimization
Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, offering the potential to accelerate the identification and optimization of lead compounds. emanresearch.orgbeilstein-journals.org Future research on this compound should extensively utilize advanced computational methodologies.
Structure-based drug design (SBDD) can be employed if the three-dimensional structure of a relevant biological target is known. emanresearch.orgbeilstein-journals.org Molecular docking and molecular dynamics simulations can predict the binding mode and affinity of analogues, guiding the design of more potent compounds. researchgate.net
In the absence of a known target structure, ligand-based drug design (LBDD) methods can be applied. emanresearch.org Quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of analogues with their biological activity, enabling the prediction of the activity of novel, untested compounds. researchgate.netnih.gov
The table below summarizes key computational approaches and their potential applications:
| Computational Method | Application | Expected Outcome |
| Molecular Docking | Predict the binding orientation of analogues within a target's active site. | Identification of key intermolecular interactions and guidance for structural modifications. |
| Molecular Dynamics | Simulate the dynamic behavior of the ligand-target complex over time. | Assessment of binding stability and the role of conformational changes. |
| QSAR Modeling | Develop predictive models based on the chemical structures and biological activities of known analogues. | Prediction of the activity of virtual compounds, prioritizing synthesis efforts. |
| ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties. | Early identification of compounds with potentially poor pharmacokinetic profiles. |
A major research gap is the absence of any computational studies on this compound. The application of these predictive models would significantly streamline the drug discovery process for this class of compounds.
Investigation of Stereochemical Influence on Biological Activity and Selectivity
Chirality plays a crucial role in the biological activity of many drugs, as different enantiomers or diastereomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. nih.gov The this compound molecule contains a stereocenter at the 3-position of the piperidine ring. A critical and currently unaddressed aspect of its study is the influence of stereochemistry on its biological activity.
Future research must involve the synthesis and biological evaluation of the individual enantiomers of this compound and its analogues. This will require the development of stereoselective synthetic methods or the use of chiral chromatography to separate the enantiomers.
A systematic investigation of the stereochemical influence should aim to answer the following questions:
Do the individual enantiomers exhibit different levels of biological activity?
Is one enantiomer responsible for the desired therapeutic effect, while the other is inactive or contributes to off-target effects?
Does the stereochemistry at the 3-position of the piperidine ring influence the binding mode and affinity for the biological target?
The biological activities of pyrimidine derivatives can be drastically different based on their stereochemistry. nih.gov For example, the (R)-enantiomer of the antiviral drug Tenofovir is significantly more potent than its (S)-counterpart. researchgate.net A thorough understanding of the stereochemical requirements for activity is essential for the development of a safe and effective drug candidate based on the this compound scaffold. The lack of information on the stereochemistry-activity relationship represents a major gap in the current knowledge of this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(1-benzoylpiperidin-3-yl)oxy]pyrimidine, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling reactions between functionalized piperidine and pyrimidine precursors. For example, benzoylation of piperidine derivatives followed by nucleophilic substitution with activated pyrimidine intermediates under inert conditions (e.g., nitrogen atmosphere) . Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalysts (e.g., Pd for cross-coupling). Purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical for isolating high-purity products .
Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
- Methodology : Use a combination of:
- NMR (¹H/¹³C, 2D-COSY) to confirm substituent positions and stereochemistry.
- HPLC-MS (ESI+ mode) for purity assessment (>95%) and molecular ion identification.
- FT-IR to detect key functional groups (e.g., C=O stretch at ~1680 cm⁻¹).
- X-ray crystallography (if crystalline) for absolute configuration determination .
Advanced Research Questions
Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound in biological systems?
- Methodology :
- Step 1 : Synthesize analogs with modifications to the benzoyl group, piperidine oxygen linker, or pyrimidine ring. For example, replace benzoyl with substituted aryl groups to assess steric/electronic effects .
- Step 2 : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays or SPR to measure binding affinity.
- Step 3 : Correlate activity data with computational docking studies (e.g., AutoDock Vina) to identify key binding interactions (e.g., hydrogen bonding with pyrimidine N1) .
Q. What experimental strategies can resolve discrepancies in reported biological activity data for this compound?
- Methodology :
- Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) to rule out protocol variability.
- Validate compound stability via LC-MS in assay buffers (pH 7.4, 37°C) to detect degradation products.
- Use orthogonal assays (e.g., cellular thermal shift assays vs. enzymatic assays) to confirm target engagement .
Q. What in vitro models are appropriate for evaluating the pharmacokinetic properties of this compound?
- Methodology :
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption potential (Papp >1×10⁻⁶ cm/s indicates high permeability).
- Plasma protein binding : Equilibrium dialysis followed by LC-MS quantification to determine free fraction .
Q. How can researchers design target-specific analogs to minimize off-target interactions?
- Methodology :
- Bioisosteric replacement : Substitute the benzoyl group with a thiazolidinone or sulfonamide to modulate selectivity.
- Proteome-wide profiling : Use affinity-based pulldown assays with clickable probes to map off-target binding.
- Molecular dynamics simulations : Analyze binding pocket flexibility to prioritize analogs with rigid, conformationally restricted scaffolds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
